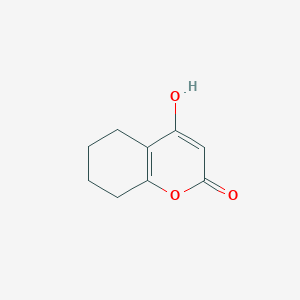
4-Hydroxy-5,6,7,8-tetrahydro-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-5,6,7,8-tetrahydro-2H-chromen-2-one is a chemical compound with the molecular formula C9H10O3Coumarins are widely found in nature and have been used in various applications, including medicinal and industrial uses .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Hydroxy-5,6,7,8-tetrahydro-2H-chromen-2-one involves the Pechmann condensation reaction. This reaction typically involves the condensation of phenols with β-keto esters in the presence of an acid catalyst. Common catalysts used in this reaction include concentrated sulfuric acid, trifluoroacetic acid, and Lewis acids such as aluminum chloride and zinc chloride .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as using environmentally friendly solvents and catalysts, is becoming more common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-5,6,7,8-tetrahydro-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Various substitution reactions can occur, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield tetrahydro derivatives .
Scientific Research Applications
4-Hydroxy-5,6,7,8-tetrahydro-2H-chromen-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its anticoagulant and anti-inflammatory effects.
Industry: It is used in the production of perfumes, optical brighteners, and as an additive in various products
Mechanism of Action
The mechanism of action of 4-Hydroxy-5,6,7,8-tetrahydro-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For instance, its anticoagulant effect is believed to be due to its ability to inhibit the synthesis of vitamin K-dependent clotting factors. Additionally, its anti-inflammatory properties may be attributed to the inhibition of cyclooxygenase enzymes .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2H-chromen-2-one: This compound is structurally similar but lacks the tetrahydro moiety.
7-Hydroxy-2H-chromen-2-one: Another similar compound with hydroxyl substitution at a different position.
4-Methyl-2H-chromen-2-one: This compound has a methyl group instead of a hydroxyl group
Uniqueness
4-Hydroxy-5,6,7,8-tetrahydro-2H-chromen-2-one is unique due to its specific substitution pattern and the presence of the tetrahydro moiety, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H10O3 |
|---|---|
Molecular Weight |
166.17 g/mol |
IUPAC Name |
4-hydroxy-5,6,7,8-tetrahydrochromen-2-one |
InChI |
InChI=1S/C9H10O3/c10-7-5-9(11)12-8-4-2-1-3-6(7)8/h5,10H,1-4H2 |
InChI Key |
XLXSLCLJKJVWTN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=CC(=O)O2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z,11alpha,13E,15S)-11,15-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-9-oxo-prosta-5,13-dien-1-oic Acid](/img/structure/B15125472.png)
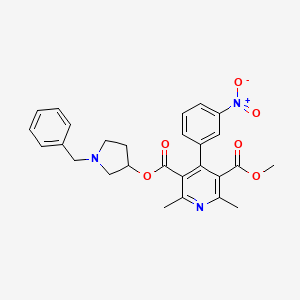
![Silodosin Impurity 6;(R)-1-[3-(Acetyloxy)propyl]-2,3-dihydro-5-[2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1H-Indole-7-carboxamide](/img/structure/B15125483.png)
![ethyl 1-{6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-2-yl}-1H-pyrazole-4-carboxylate](/img/structure/B15125488.png)
![3-[4-[2-(4-Fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-yl]butanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B15125493.png)
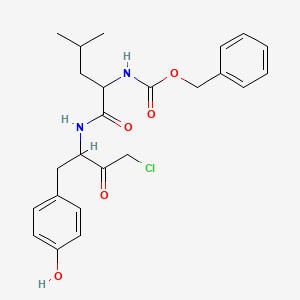
![(5e)-5-{[4-(Dimethylamino)phenyl]imino}furan-2(5h)-one](/img/structure/B15125505.png)
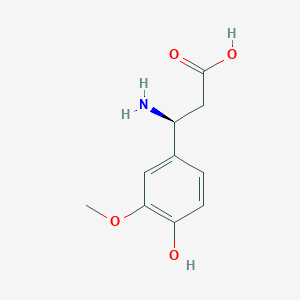
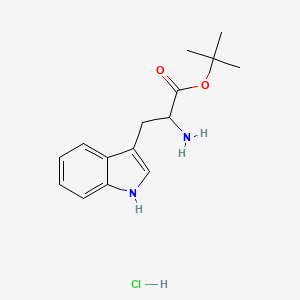
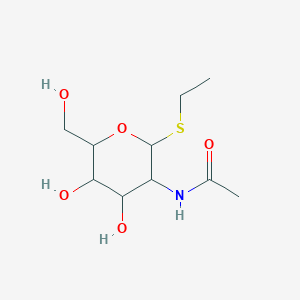

![4,6,6a,7,8,9,10,10a-Octahydroindolo[4,3-fg]quinolin-9-ylmethoxy-tert-butyl-dimethylsilane](/img/structure/B15125568.png)
![(15,16-Dihydroxy-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B15125576.png)
![3-[4-[2-[4-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]-2-oxo-1H-pyridin-3-yl]-7-methyl-3H-benzimidazol-5-yl]piperazin-1-yl]propanenitrile](/img/structure/B15125580.png)
